2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester is an organic compound with a complex structure that includes a naphthalene ring system substituted with a carboxylic acid, a fluorine atom, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. The process may include the use of reagents such as ethanol and acid catalysts under reflux conditions to achieve the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can lead to the modulation of enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 7-bromo-4-hydroxy-, ethyl ester: Similar structure with a bromine atom instead of fluorine.
2-Naphthalenecarboxylic acid, 7,8-difluoro-4-hydroxy-, ethyl ester: Contains two fluorine atoms at different positions.
2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethyl)phenyl]-, ethyl ester: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
2-Naphthalenecarboxylic acid, 7-fluoro-4-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a single fluorine atom at the 7-position can significantly alter its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
ethyl 7-fluoro-4-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYNYRCDMVXNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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